Structural Isomerism with GSK840: Identical Molecular Formula, Divergent Kinase Targeting
CAS 2034297-31-7 shares the exact molecular formula C21H23N3O3 and molecular weight (365.43 Da) with GSK840 (CAS 2361146-30-5), a validated RIPK3 inhibitor [1]. However, the two compounds are structural isomers with distinct substitution patterns: CAS 2034297-31-7 bears a 2-(oxan-4-ylmethoxy) substituent on an isonicotinamide (pyridine-4-carboxamide) core, while GSK840 features a different regiochemical arrangement that confers high-affinity RIPK3 kinase domain binding (IC50 0.9 nM) and kinase activity inhibition (IC50 0.3 nM) [1]. This isomeric relationship means that despite identical mass and formula, the two compounds are expected to exhibit divergent kinase selectivity profiles. Researchers profiling the NF-κB/necroptosis axis must not assume functional equivalence.
| Evidence Dimension | Structural isomerism – molecular formula identity with divergent bioactivity |
|---|---|
| Target Compound Data | C21H23N3O3; 2-(oxan-4-ylmethoxy)isonicotinamide scaffold; no published kinase IC50 data available |
| Comparator Or Baseline | GSK840 (CAS 2361146-30-5): C21H23N3O3; RIPK3 binding IC50 = 0.9 nM; RIPK3 kinase activity IC50 = 0.3 nM; selective over >300 kinases at 1 µM |
| Quantified Difference | Identical molecular formula but >3,000-fold potential difference in RIPK3 potency depending on regiochemistry |
| Conditions | Structural comparison by formula/SMILES analysis; GSK840 data from fluorescence polarization binding assay (recombinant human RIP3 aa 1–328) and ADP-Glo kinase activity assay |
Why This Matters
Procurement of the correct isomer is critical: CAS 2034297-31-7 and GSK840 are chemically distinct entities that cannot substitute for each other in RIPK3- or IKK2-focused studies.
- [1] Mandal P, Berger SB, Pillay S, et al. RIP3 induces apoptosis independent of pronecrotic kinase activity. Molecular Cell. 2014;56(4):481-495. Figure 1: GSK840 structure and IC50 data. PMC4512186. View Source
